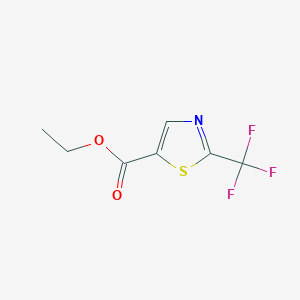![molecular formula C15H12N2O2 B171458 2-(3-Méthoxyphényl)imidazo[1,2-a]pyridine-3-carbaldéhyde CAS No. 181702-32-9](/img/structure/B171458.png)
2-(3-Méthoxyphényl)imidazo[1,2-a]pyridine-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of the methoxyphenyl group and the carbaldehyde functional group in its structure makes it a valuable scaffold for various chemical reactions and applications.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is the KRAS G12C protein . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancer .
Mode of Action
The compound interacts with its target by acting as a covalent inhibitor . It binds to the KRAS G12C protein, thereby inhibiting its function . This interaction results in the inhibition of the signaling pathways regulated by this protein, leading to the suppression of cancer cell proliferation .
Biochemical Pathways
The compound affects the RAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the normal functioning of this pathway, which is crucial for cell growth and differentiation . The downstream effects of this disruption can include the induction of cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . These effects result from the compound’s inhibition of the KRAS G12C protein and the subsequent disruption of the RAS signaling pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Zolpaldehyde (6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde)
Uniqueness
2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable scaffold for the development of new compounds with enhanced biological activities and improved pharmacokinetic properties.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBPVCKIZBMJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)

